Mass Differentiation: Impurity 21‑d4 Provides a +4 Da Isotopic Shift vs. Unlabeled Losartan Azide Impurity
Losartan impurity 21‑d4 (C₂₂H₁₈D₄ClN₉, MW 451.95) contains four deuterium atoms at the 2′,3′,5′,6′ positions of the biphenyl ring, yielding a mass increase of +4.02 Da compared with the unlabeled Losartan azide impurity (C₂₂H₂₂ClN₉, MW 447.93) . This mass shift is sufficient to eliminate isotopic cross‑talk between the internal standard and the analyte in SRM transitions, while the co‑eluting behaviour expected of a true isotopologue minimises differential ionisation effects. In contrast, a non‑isotopic structural analog lacks this mass‑matched co‑elution property and is therefore unsuitable for accurate isotope dilution quantitation [1].
| Evidence Dimension | Molecular mass and isotopic shift for LC‑MS/MS discrimination |
|---|---|
| Target Compound Data | 451.95 Da (C₂₂H₁₈D₄ClN₉, +4 Da shift) |
| Comparator Or Baseline | Unlabeled Losartan azide impurity: 447.93 Da (C₂₂H₂₂ClN₉, baseline mass) |
| Quantified Difference | +4.02 Da mass shift (Δm/z = 4.0 in MS1, enabling distinct SRM channels) |
| Conditions | Exact mass calculated from molecular formula; relevant to LC‑MS/MS selected reaction monitoring |
Why This Matters
Without a ≥3 Da mass shift, the internal standard cannot be resolved from the analyte in unit‑resolution MS, making impurity 21‑d4 essential for regulatory‑grade quantitative analysis.
- [1] Mallikarjun Reddy. Dealing with challenges in testing and use of Stable Isotopic Labelled Standards. Express Pharma, April 6, 2022. Explains that deuterated IS have similar extraction recovery and ionisation response, improving quantification accuracy. View Source
